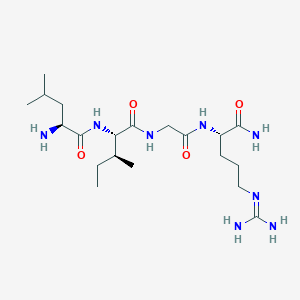
Ser-Met-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ser-Met-Arg, also known as Serine-Methionine-Arginine, is a tripeptide composed of the amino acids serine, methionine, and arginine. Peptides like this compound play crucial roles in various biological processes, including cellular signaling, enzyme activity regulation, and protein synthesis. The unique sequence of amino acids in this compound imparts specific biochemical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Met-Arg typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. The subsequent amino acids (methionine and serine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The common protecting groups used are Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus and tBu (tert-butyl) for the side chains .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences .
化学反応の分析
Types of Reactions
Ser-Met-Arg can undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidizing methionine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used for reducing disulfide bonds.
Substitution: Various reagents, such as acylating agents or alkylating agents, are used for substituting amino acid residues
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups
科学的研究の応用
Ser-Met-Arg has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and enzyme regulation.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
作用機序
The mechanism of action of Ser-Met-Arg involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways such as the Keap1-Nrf2/ARE pathway, which is involved in antioxidant responses, and the PI3K/Akt/mTOR pathway, which regulates cell growth and survival .
類似化合物との比較
Similar Compounds
Ala-Met-Ser-Arg: A tetrapeptide with similar amino acid composition but includes alanine.
Alpha-Melanocyte-Stimulating Hormone (α-MSH): A peptide hormone with a sequence that includes serine, methionine, and arginine among other amino acids .
Uniqueness of Ser-Met-Arg
This compound is unique due to its specific sequence and the distinct biochemical properties conferred by the combination of serine, methionine, and arginine. This tripeptide’s ability to undergo various chemical modifications and its involvement in multiple biological pathways make it a versatile compound for research and industrial applications.
特性
CAS番号 |
189342-36-7 |
|---|---|
分子式 |
C14H28N6O5S |
分子量 |
392.48 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H28N6O5S/c1-26-6-4-9(19-11(22)8(15)7-21)12(23)20-10(13(24)25)3-2-5-18-14(16)17/h8-10,21H,2-7,15H2,1H3,(H,19,22)(H,20,23)(H,24,25)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChIキー |
RQXDSYQXBCRXBT-GUBZILKMSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N |
正規SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)

![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)





![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)

